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Compound of Interest

Compound Name: ACHN-975 TFA

Cat. No.: B3047518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ACHN-975, a potent, first-in-class

inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

deacetylase (LpxC). ACHN-975 demonstrated significant promise as a novel antibiotic against

a range of Gram-negative bacteria, including multidrug-resistant strains, by targeting the

essential lipid A biosynthetic pathway.[1][2][3] This document details the mechanism of action,

quantitative efficacy, and relevant experimental protocols associated with ACHN-975, offering a

comprehensive resource for researchers in the field of antibiotic drug discovery.

Core Mechanism: Inhibition of the LpxC Pathway
ACHN-975 functions by selectively inhibiting LpxC, a zinc-dependent metalloamidase that

catalyzes the second and committed step in the biosynthesis of lipid A.[3][4] Lipid A is the

hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of

most Gram-negative bacteria, essential for their viability and structural integrity. By blocking

LpxC, ACHN-975 halts the production of lipid A, leading to the disruption of the outer

membrane and subsequent bacterial cell death. This novel mechanism of action means there is

no cross-resistance with existing classes of antibiotics.

Visualizing the LpxC Inhibition Pathway
The following diagram illustrates the role of LpxC in the lipid A biosynthetic pathway and the

inhibitory action of ACHN-975.
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Caption: ACHN-975 blocks the essential Lipid A biosynthetic pathway.

Quantitative Efficacy of ACHN-975
ACHN-975 demonstrated potent in vitro activity against a broad spectrum of Gram-negative

pathogens, including clinically challenging isolates. Its efficacy is summarized in the tables

below.

In Vitro Enzymatic Inhibition
ACHN-975 exhibits subnanomolar inhibitory activity against the LpxC enzyme.

Target Enzyme Organism IC50 (nM)

LpxC Enterobacteriaceae spp. 0.02

LpxC Pseudomonas aeruginosa
Not explicitly stated in nM, but

described as potent.

In Vitro Antibacterial Activity (Minimum Inhibitory
Concentration - MIC)
The compound showed potent activity against both wild-type and multidrug-resistant (MDR)

strains of Pseudomonas aeruginosa and various Enterobacteriaceae.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3047518?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3047518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organism Strain Type MIC50 (µg/mL) MIC90 (µg/mL)

Pseudomonas

aeruginosa
All isolates tested 0.06 0.25

Enterobacteriaceae All isolates tested 0.5 2

Enterobacteriaceae Wild-Type Not specified Not specified

Enterobacteriaceae ESBL-producing Not specified 2

Enterobacteriaceae
Plasmid-mediated

AmpC
Not specified 1

Enterobacteriaceae
Carbapenemase-

producing
Not specified 2

Acinetobacter

baumannii
Not specified Not specified >64

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were

inhibited, respectively.

In Vivo Efficacy in Murine Infection Models
ACHN-975 demonstrated bactericidal activity in animal models of infection.

Animal Model Pathogen Dosing (mg/kg) Outcome

Neutropenic mouse

thigh

P. aeruginosa ATCC

27853

5, 10, 30 (single i.p.

dose)

Dose-dependent

reduction in bacterial

titers; >3-log10 kill at

4h with 10 and 30

mg/kg.

Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of

ACHN-975.
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LpxC Enzyme Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of ACHN-975 against purified

LpxC enzyme.

Methodology:

The LpxC enzyme from the target organism (e.g., P. aeruginosa) is purified.

The enzymatic reaction is initiated by adding the substrate, UDP-3-O-[(R)-3-

hydroxymyristoyl]-N-acetylglucosamine.

The release of acetate from the substrate is monitored continuously using a coupled assay

with citrate synthase and DTNB, measuring the change in absorbance at 412 nm.

Assays are performed with a serial dilution of ACHN-975.

IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic

equation.

Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of ACHN-975 that inhibits the visible

growth of a bacterial isolate.

Methodology:

The broth microdilution method is performed according to the Clinical and Laboratory

Standards Institute (CLSI) guidelines.

A serial two-fold dilution of ACHN-975 is prepared in cation-adjusted Mueller-Hinton broth

(CAMHB) in 96-well microtiter plates.

Each well is inoculated with a standardized bacterial suspension to a final concentration of

approximately 5 x 10^5 CFU/mL.

Plates are incubated at 35-37°C for 16-20 hours.
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The MIC is recorded as the lowest concentration of ACHN-975 that completely inhibits visible

bacterial growth.

In Vitro Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of ACHN-975 over time.

Methodology:

Bacterial cultures are grown to the logarithmic phase and then diluted in fresh CAMHB.

ACHN-975 is added at various multiples of the predetermined MIC (e.g., 1x, 4x, 8x MIC).

Cultures are incubated at 37°C with shaking.

At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted in

saline, and plated on agar plates.

Colony forming units (CFU/mL) are determined after overnight incubation. A ≥3-log10

reduction in CFU/mL is considered bactericidal.

Neutropenic Mouse Thigh Infection Model
Objective: To evaluate the in vivo efficacy of ACHN-975 in a localized infection model.

Methodology:

Female mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

Mice are infected via intramuscular injection into the thigh with a standardized inoculum of

the test organism (e.g., P. aeruginosa).

Two hours post-infection, ACHN-975 is administered via a single intraperitoneal injection at

various doses.

At predetermined time points (e.g., 2, 4, 8, 24 hours post-treatment), mice are euthanized,

and the thigh muscles are homogenized.

Bacterial burden (CFU/thigh) is quantified by plating serial dilutions of the homogenate.
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Clinical Development and Future Outlook
ACHN-975 was the first LpxC inhibitor to advance to Phase 1 clinical trials. However, its

development was halted due to a dose-limiting toxicity of transient hypotension. Despite this

setback, ACHN-975 served as a crucial proof-of-concept for LpxC as a viable antibacterial

target. Research programs have continued to develop other LpxC inhibitors with improved

safety profiles, building on the knowledge gained from the ACHN-975 program. The targeting of

the LpxC pathway remains a promising strategy in the critical effort to develop new antibiotics

against multidrug-resistant Gram-negative pathogens.

Logical Flow of ACHN-975's Drug Development Path
The following diagram outlines the key stages and decision points in the development of

ACHN-975.
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Caption: The development path of ACHN-975 from discovery to discontinuation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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